Hsd17B13-IN-75

説明

HSD17B13-IN-75 (Compound 21) is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in lipid metabolism and inflammatory pathways. It demonstrates exceptional inhibitory activity against estradiol, with an IC50 value ≤ 0.1 μM . Its mechanism involves modulating HSD17B13 activity, thereby reducing hepatic lipid accumulation and inflammation .

特性

分子式 |

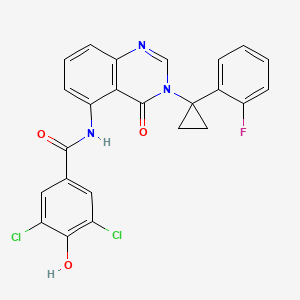

C24H16Cl2FN3O3 |

|---|---|

分子量 |

484.3 g/mol |

IUPAC名 |

3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |

InChIキー |

ORMWHZIHJJKVPV-UHFFFAOYSA-N |

正規SMILES |

C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.

化学反応の分析

Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions involving this compound are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .

科学的研究の応用

Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .

作用機序

Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the efficacy and uniqueness of HSD17B13-IN-75, we compare it with structurally and functionally related compounds. The analysis focuses on molecular properties, inhibitory activity, and therapeutic applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

The addition of a methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid increases molecular weight (271.19 vs. 257.10), which may reduce solubility but enhance metabolic stability .

Functional Insights :

- Unlike its structural analogues, this compound is explicitly designed to inhibit HSD17B13, a key enzyme in hepatic lipid metabolism. Structural analogues such as 4-bromobenzoic acid (CAS 1761-61-1) lack documented activity against HSD17B13 but are utilized in solubility and crystallography studies .

Physicochemical Properties :

- Bromine substitution in this compound likely enhances binding affinity to HSD17B13’s hydrophobic active site, a feature absent in unsubstituted benzo[b]thiophene derivatives .

- The higher molecular weight of this compound compared to benzo[b]thiophene-2-carboxylic acid (178.21 vs. ~257–271) may influence its pharmacokinetic profile, including tissue distribution and half-life .

Research and Development Considerations

- Characterization Standards : As per guidelines, this compound and its analogues require rigorous characterization via NMR, mass spectrometry, and elemental analysis to confirm purity and identity .

- Therapeutic Specificity : While structural analogues may share physicochemical traits, this compound’s unique efficacy in NAFLD/NASH models highlights the importance of target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。